molecular formula C19H24N2O4 B4243223 METHYL 4-{[(1-CYCLOHEXYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}BENZOATE

METHYL 4-{[(1-CYCLOHEXYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}BENZOATE

Cat. No.: B4243223
M. Wt: 344.4 g/mol
InChI Key: RDOJYTBAMLVGJG-UHFFFAOYSA-N
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Description

Methyl 4-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a pyrrolidinyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(1-CYCLOHEXYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}BENZOATE typically involves multiple steps:

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a cycloaddition reaction or through the use of cyclohexyl halides in a substitution reaction.

    Benzoate Ester Formation: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural features.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of METHYL 4-{[(1-CYCLOHEXYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate
  • Methyl 4-aminobenzoate
  • Cyclohexylamine derivatives

Uniqueness

Methyl 4-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate is unique due to its combination of a benzoate ester, a pyrrolidinyl group, and a cyclohexyl group. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

methyl 4-[(1-cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-25-19(24)13-7-9-15(10-8-13)20-18(23)14-11-17(22)21(12-14)16-5-3-2-4-6-16/h7-10,14,16H,2-6,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOJYTBAMLVGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-{[(1-CYCLOHEXYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-{[(1-CYCLOHEXYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-{[(1-CYCLOHEXYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}BENZOATE
Reactant of Route 4
METHYL 4-{[(1-CYCLOHEXYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-{[(1-CYCLOHEXYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-{[(1-CYCLOHEXYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}BENZOATE

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